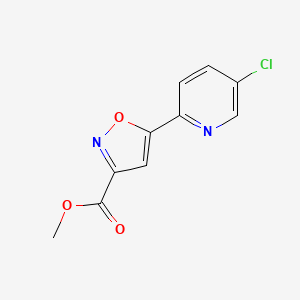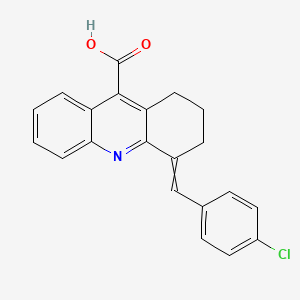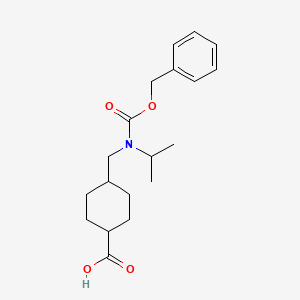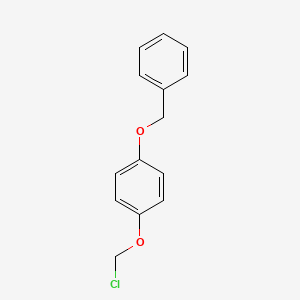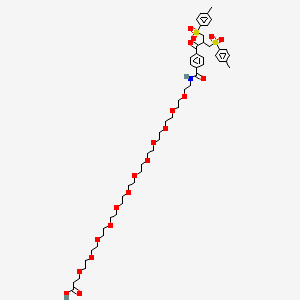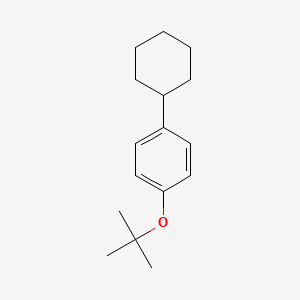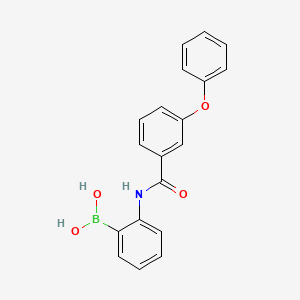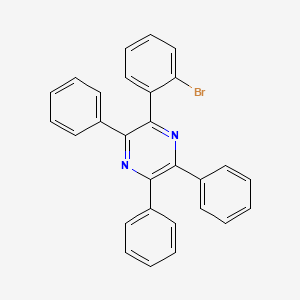![molecular formula C29H26Cl2O7S B13712710 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol is a synthetic intermediate used in the preparation of sugar nucleotides. It has a molecular weight of 589.48 and a molecular formula of C29H26Cl2O7S . This compound is primarily utilized in research settings, particularly in the fields of proteomics and carbohydrate chemistry.
Métodos De Preparación
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves multiple steps. One common synthetic route starts with 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, which undergoes chlorination and subsequent reactions to introduce the thiocarbonyloxy and p-toluoyl groups . The reaction conditions typically involve the use of cyclic ethers such as tetrahydrofuran and 1,4-dioxane
Análisis De Reacciones Químicas
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include chlorinating agents and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of sugar nucleotides
Biology: It serves as a tool in proteomics research to study protein-carbohydrate interactions.
Medicine: Research involving this compound includes the development of inhibitors for glycogen phosphorylase, a target enzyme for type 2 diabetes.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mecanismo De Acción
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves its role as a glycosylation reagent. It facilitates the synthesis of oligosaccharides by modifying the sugar moiety through fluorination and methylation . The molecular targets and pathways involved include various enzymes and proteins that interact with carbohydrates.
Comparación Con Compuestos Similares
Similar compounds to 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol include:
1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Used as a precursor in the synthesis of C-glycoside analogs.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Utilized in the synthesis of nucleoside analogues. The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for synthesizing complex carbohydrates and studying their interactions.
Propiedades
Fórmula molecular |
C29H26Cl2O7S |
|---|---|
Peso molecular |
589.5 g/mol |
Nombre IUPAC |
[(8aR)-2-benzyl-8-(2,4-dichlorophenoxy)carbothioyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C29H26Cl2O7S/c1-17-7-9-19(10-8-17)28(32)35-24-16-33-23-15-34-25(13-18-5-3-2-4-6-18)37-26(23)27(24)38-29(39)36-22-12-11-20(30)14-21(22)31/h2-12,14,23-27H,13,15-16H2,1H3/t23?,24?,25?,26-,27?/m1/s1 |
Clave InChI |
HUNPVSDJTGKUBR-XKRCLBNNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(O[C@H]3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
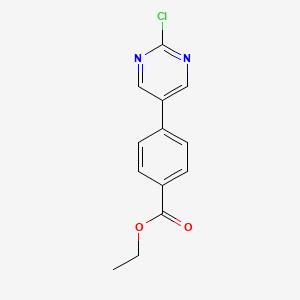
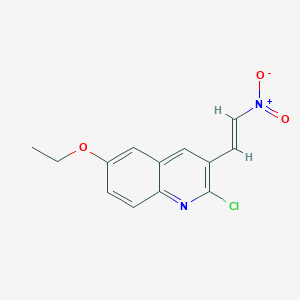
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
